(R)-Piperidine-3-carbonitrile chemical properties
(R)-Piperidine-3-carbonitrile chemical properties
An In-depth Technical Guide to (R)-Piperidine-3-carbonitrile: Core Chemical Properties and Applications
Introduction
(R)-Piperidine-3-carbonitrile is a chiral heterocyclic compound of significant interest in the pharmaceutical and chemical research sectors. As a substituted piperidine, it belongs to a class of nitrogen-containing heterocycles that are among the most prevalent structural motifs in marketed drugs and natural products.[1][2] The specific stereochemistry at the third position, combined with the versatile reactivity of the nitrile group and the secondary amine, makes (R)-piperidine-3-carbonitrile a highly valuable chiral building block. Its primary utility lies in its role as a key intermediate for synthesizing complex, high-value active pharmaceutical ingredients (APIs), most notably in the development of dipeptidyl peptidase IV (DPP-4) inhibitors used for managing type 2 diabetes.[3][4] This guide provides a detailed examination of its chemical properties, synthesis, and applications for researchers and professionals in drug development.
Molecular Structure and Stereochemistry
The fundamental structure of (R)-Piperidine-3-carbonitrile consists of a six-membered saturated ring containing one nitrogen atom (a piperidine ring) with a cyano (-C≡N) group attached to the carbon at the 3-position.
The key feature of this molecule is the stereocenter at the C3 carbon, which confers chirality. The "(R)" designation specifies the absolute configuration at this center, a critical factor for the stereospecific interactions required for the biological activity of the final drug molecules it is used to build.
Like its parent heterocycle, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[5] In (R)-Piperidine-3-carbonitrile, the nitrile substituent can occupy either an axial or equatorial position. The equatorial conformation is generally more stable, as it minimizes unfavorable 1,3-diaxial interactions. The rapid interconversion between the two chair forms is a dynamic process, but the equilibrium lies in favor of the conformer with the bulky substituent in the equatorial position.
Caption: Molecular structure of (R)-Piperidine-3-carbonitrile.
Physicochemical and Spectroscopic Properties
The physicochemical properties of (R)-Piperidine-3-carbonitrile are dictated by the interplay between the basic piperidine ring and the polar, electron-withdrawing nitrile group.
| Property | Value | Source |
| CAS Number | 1159736-73-8 | [6] |
| Molecular Formula | C₆H₁₀N₂ | [6][7] |
| Molecular Weight | 110.16 g/mol | [6] |
| Appearance | Data not widely available; likely a solid or high-boiling oil. | |
| pKa (protonated amine) | Estimated to be lower than piperidine's pKa of 11.22 due to the inductive effect of the nitrile group.[5] | |
| Solubility | Piperidine is miscible in water; the nitrile derivative is expected to have moderate water solubility.[5] | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere in a dark place.[6] |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center, which renders the methylene protons on the ring diastereotopic. This results in distinct signals and complex splitting patterns (geminal and vicinal coupling) for the protons at the C2, C4, C5, and C6 positions. The proton at C3 would appear as a multiplet.
-
¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles (approx. 115-125 ppm).
-
IR Spectroscopy: A prominent and sharp absorption band is expected in the range of 2210-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. The N-H stretch of the secondary amine would appear as a moderate band around 3300-3500 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z = 110. Key fragmentation patterns would likely involve the loss of the nitrile group or cleavage of the piperidine ring.[7]
Synthesis and Reactivity
The synthesis of enantiomerically pure (R)-Piperidine-3-carbonitrile is a critical challenge, as the stereochemistry must be precisely controlled. General approaches fall into two categories: asymmetric synthesis or resolution of a racemic mixture.
Representative Synthetic Approach: Chiral Resolution
One common strategy involves the synthesis of a racemic piperidine precursor, such as N-protected piperidine-3-carboxylic acid, followed by resolution using a chiral resolving agent. The resolved carboxylic acid can then be converted to the corresponding nitrile.
Caption: A generalized workflow for the synthesis via chiral resolution.
Key Reactivity Insights
-
N-Functionalization: The secondary amine (N-H) is nucleophilic and basic. It readily participates in reactions such as N-alkylation, N-acylation, and reductive amination. This reactivity is fundamental to its role as a building block, allowing it to be incorporated into larger molecular frameworks.[8]
-
Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be:
-
Reduced to a primary amine (-CH₂NH₂), introducing a new basic center and a point for further derivatization.
-
Hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH) or a carboxamide (-CONH₂).
-
Acted upon by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
Applications in Drug Discovery and Development
The piperidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to adopt well-defined three-dimensional conformations that can effectively interact with biological targets.[2] The (R)-3-carbonitrile derivative provides a specific and validated entry point into this valuable chemical space.
Case Study: Intermediate for DPP-4 and PARP Inhibitors
(R)-Piperidine-3-carbonitrile and its close derivatives are crucial intermediates in the synthesis of several modern pharmaceuticals.
-
(R)-3-aminopiperidine: This compound, often derived from (R)-piperidine-3-carbonitrile via reduction of the nitrile or from related precursors, is a cornerstone for a class of DPP-4 inhibitors used to treat type 2 diabetes.[3][4] An example is Alogliptin , where the chiral piperidine ring is essential for binding to the active site of the DPP-4 enzyme.
-
Niraparib: This compound is a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[9][10] Its synthesis can utilize chiral 3-substituted piperidines, highlighting the broader importance of this structural class in oncology.[9]
Caption: Role as a key building block in API synthesis.
The causality for its use is clear: introducing the (R)-piperidine moiety provides a rigid, stereochemically defined scaffold that orients other critical pharmacophoric groups in the correct three-dimensional arrangement for potent and selective target engagement.
Safety and Handling
While a specific, comprehensive safety datasheet for (R)-Piperidine-3-carbonitrile is not widely published, its handling precautions can be inferred from the parent compound, piperidine, and the presence of the nitrile group. Piperidine is classified as a highly flammable, toxic, and corrosive substance.[11][12]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use non-sparking tools and take precautionary measures against static discharge, as piperidine itself is highly flammable.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[11][12] Recommended storage is often refrigerated (2-8°C) under an inert atmosphere.[6]
-
Toxicity: Nitriles can be toxic. Piperidine is toxic if inhaled, in contact with skin, or if swallowed.[11] Assume similar or greater toxicity for this derivative.
Conclusion
(R)-Piperidine-3-carbonitrile is more than a simple chemical intermediate; it is a sophisticated, high-value building block that grants access to complex and stereochemically precise molecular architectures. Its defining features—a chiral center, a conformationally restricted ring, and two distinct, reactive functional groups—make it an indispensable tool for medicinal chemists. A thorough understanding of its chemical properties, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
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